molecular formula C21H20Si B103027 Allyltriphenylsilane CAS No. 18752-21-1

Allyltriphenylsilane

Cat. No. B103027
CAS RN: 18752-21-1
M. Wt: 300.5 g/mol
InChI Key: DXJZZRSMGLGFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyltriphenylsilane is a compound that is not directly mentioned in the provided papers, but its derivatives, such as allyltrimethylsilane, are extensively studied. These derivatives are used in various organic synthesis reactions due to their ability to introduce allyl groups into molecules, which can be further transformed into a wide range of functional groups.

Synthesis Analysis

The synthesis of allyltrimethylsilane derivatives can be achieved through different methods. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing the versatility of allylsilanes in introducing trifluoromethyl groups into organic molecules . Another synthesis approach involves the use of scandium triflate as a catalyst for the addition of allyltrimethylsilane to aldehydes, which can be further acylated to produce homoallylic acetates .

Molecular Structure Analysis

The molecular structure of allyltrimethylsilane derivatives can be complex, as seen in the X-ray structures of certain ring-opened products of allyltrimethylsilane oxide. These structures reveal significant lengthening of the C–O (ester) bond due to strong σ C–Si – σ* C–O interactions . This indicates that the silicon atom in the allylsilane structure can have a profound effect on the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

Allyltrimethylsilane and its derivatives participate in a variety of chemical reactions. They can undergo allylation of aromatic compounds using hypervalent organoiodine compounds , and they can be used in Lewis acid-catalyzed three-component condensation reactions to synthesize N-homoallylcarbamates . Furthermore, they can be employed in alkene carbosulphenylation and carboselenylation reactions , and in the synthesis of polyethers with allyl side chains through terpolymerization10.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyltrimethylsilane derivatives are influenced by their molecular structure. For example, the regiospecific ring-opening of allyltrimethylsilane oxide with carboxylic acids in chloroform produces hydroxy esters, while in polar solvents, a competing elimination results in the formation of allyl alcohol . The reactivity of these compounds with aldehydes and ketones, as well as their behavior in the presence of Lewis acids, highlights their chemical versatility .

Scientific Research Applications

1. Synthesis of 1,3-Diene

  • Summary of Application : Allyltriphenylsilane is used as a key reagent in the stereoselective preparation of 1,3-dienes .
  • Methods of Application : The method involves the use of Allyltriphenylsilane and Titanium Tetraisopropoxide . Unfortunately, the specific experimental procedures and technical details are not provided in the source.
  • Results or Outcomes : The method described allows for the practical synthesis of 1,3-dienes .

2. Electrophilic Substitution of Unsaturated Silanes

  • Summary of Application : Allyltriphenylsilane is involved in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl- or vinylsilane, incorporating an allyl or vinyl group at the electrophilic center after loss of the silyl group .
  • Methods of Application : The method involves the reaction of Allyltrimethylsilane with hydrobromic acid to give (2-bromopropyl)trimethylsilane . Later, the generation of (2-iodoethyl)trimethylsilane from vinylsilane and HI was observed .
  • Results or Outcomes : The studies have firmly established the mechanism of electrophilic attack on vinyl- and allylsilanes .

3. Synthesis of Fluorescent Materials

  • Summary of Application : Allyltriphenylsilane is used in the synthesis of novel fluorescent materials, which have potential applications in organic light-emitting diodes (OLEDs) .
  • Methods of Application : The method involves the design and synthesis of five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene .
  • Results or Outcomes : The synthesized compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their OLEDs had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

4. Electrophilic Substitution of Unsaturated Silanes

  • Summary of Application : Allyltriphenylsilane is involved in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl- or vinylsilane, incorporating an allyl or vinyl group at the electrophilic center after loss of the silyl group .
  • Methods of Application : The method involves the reaction of Allyltrimethylsilane with hydrobromic acid to give (2-bromopropyl)trimethylsilane . Later, the generation of (2-iodoethyl)trimethylsilane from vinylsilane and HI was observed .
  • Results or Outcomes : The studies have firmly established the mechanism of electrophilic attack on vinyl- and allylsilanes .

5. Photo-click Reactions to Polymer-Backbone Editing

  • Summary of Application : Allyltriphenylsilane is used in photo-click reactions to polymer-backbone editing .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The use of Allyltriphenylsilane in this application has led to unprecedentedly wide applications in many fields well beyond pure organic synthesis .

6. Catalytic Fisher Carbene Formation

  • Summary of Application : Allyltriphenylsilane is used in catalytic Fisher carbene formation .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The use of Allyltriphenylsilane in this application has led to unprecedentedly wide applications in many fields well beyond pure organic synthesis .

Safety And Hazards

Allyltriphenylsilane may cause irritation to the respiratory tract, skin, and eyes. In case of exposure, it is recommended to move the person into fresh air, wash off with soap and plenty of water, and flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

triphenyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZZRSMGLGFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299137
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltriphenylsilane

CAS RN

18752-21-1
Record name 18752-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyltriphenylsilane
Reactant of Route 2
Allyltriphenylsilane
Reactant of Route 3
Allyltriphenylsilane
Reactant of Route 4
Allyltriphenylsilane
Reactant of Route 5
Allyltriphenylsilane
Reactant of Route 6
Allyltriphenylsilane

Citations

For This Compound
147
Citations
F Kakiuchi, A Yamada, N Chatani, S Murai… - …, 1999 - ACS Publications
… Recently, Brookhart and co-workers demonstrated the generation of a triphenylsilyl−palladium complex via the stoichiometic reaction of an allyltriphenylsilane with a triethylsilyl−…
Number of citations: 28 pubs.acs.org
GR Chainani, S Cooper, H Gilman - The Journal of Organic …, 1963 - ACS Publications
Cleavage of Allyl Phenyl Ether.—To a 500-ml., three-necked, round-bottomed flask, equipped with a sealed paddle stirrer, a Friedrichs condenser surmountedby a nitrogen inlet tube …
Number of citations: 16 pubs.acs.org
D Wittenberg, H Gilman - Quarterly Reviews, Chemical Society, 1959 - pubs.rsc.org
Compounds of the general formula RR’R” SiM where R, R’, and R” are organic radicals or hydrogen, and M is a metal, fallinto the category of this Review. Emphasis will be placed on …
Number of citations: 76 pubs.rsc.org
Z Li, X Cao, G Lai, J Liu, Y Ni, J Wu, H Qiu - Journal of organometallic …, 2006 - Elsevier
Allylation of chlorosilanes has been achieved with allylsamarium bromide, especially in a controlled manner. Thus allylation of trisubstituted chlorosilanes (R 3 SiCl) afforded a variety of …
Number of citations: 2 www.sciencedirect.com
HJ Knölker, N Foitzik, C Gabler, R Graf - Synthesis, 1999 - thieme-connect.com
… Titanium(IV) chloride promoted [3+2] cycloaddition of the 1-acetylcycloalkenes 1 and either allyltriphenylsilane 2 or allyltriisopropylsilane 3 using our previously reported optimized …
Number of citations: 7 www.thieme-connect.com
H Gilman, EA Zuech - Journal of the American Chemical Society, 1957 - ACS Publications
Diethyl oxalate (2 moles), potassium ethoxide and IV gave lie8 (Caled, for C8Hi0FKO6: C, 39.34;, 4.12; K, 16.01; F, 7.78. Found: C, 39.03; H, 4.34; K, 16.48; F, 7.59). Condensation (as …
Number of citations: 49 pubs.acs.org
Z Li, C Yang, H Zheng, H Qiu, G Lai - Journal of Organometallic Chemistry, 2008 - Elsevier
Allyl and allenyl groups have been introduced into silicon systems by the allylation and allenylation of chlorosilanes using allyl bromide or propargyl bromide with indium. The allylation …
Number of citations: 19 www.sciencedirect.com
EW Abel, RJ Rowley - Journal of Organometallic Chemistry, 1975 - Elsevier
For the purpose of this investigation a wide range of allylic derivatives of both silicon and tin were required, and we report the preparation of these in greatly improved yield by a low …
Number of citations: 4 www.sciencedirect.com
AWP Jarvie, RJ Rowley - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… , allyltriphenylsilane … of allyltriphenylsilane, although the parallel was not maintained in the higher members of the series. The observed enhancement in reactivity for allyltriphenylsilane …
Number of citations: 7 pubs.rsc.org
MG Organ, V Dragan, M Miller… - The Journal of …, 2000 - ACS Publications
… That allyltriisopropylsilane and allyltriphenylsilane added to … , 48% for allyltriphenylsilane) while allyltrimethylsilane failed to … the rate constant for allyltriphenylsilane was reported to be …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.